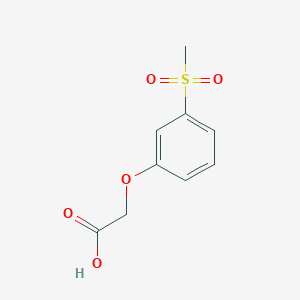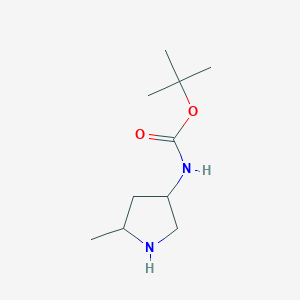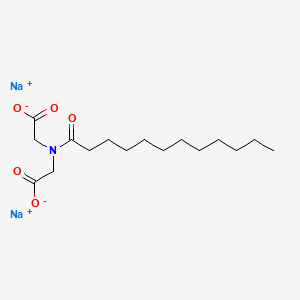
2-(3-Methanesulfonylphenoxy)acetic acid
説明
“2-(3-Methanesulfonylphenoxy)acetic acid” is a chemical compound with the molecular formula C9H10O5S . It has a molecular weight of 230.24 g/mol . It is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10O5S/c1-15(12,13)8-4-2-3-7(5-8)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 110-113°C . It has a molecular weight of 230.24 g/mol .科学的研究の応用
Conversion to Value-added Chemicals
2-(3-Methanesulfonylphenoxy)acetic acid, a compound with potential use in chemical synthesis, could be implicated in the development of sustainable carbon resources through homogeneous catalysis. Notably, the conversion of methane—a major constituent in natural gas—into methanol, acetic acid, and acetaldehyde offers an environmentally friendly pathway to utilize methane effectively. Such conversions highlight the potential role of this compound in producing acetic acid via oxidative carbonylation or a direct addition of CO2, demonstrating its utility in catalytic systems aimed at creating value-added chemicals from abundant natural resources (Sakakura, 2010).
Photocatalysis and Environmental Remediation
The compound's applications extend into photocatalysis, where it could potentially participate in the oxidation of sulfur compounds. Such capabilities suggest a broader environmental application, particularly in mitigating pollutants produced by industrial processes. The transformation of sulfur compounds like methanethiol and dimethyl sulfide into less harmful substances through photocatalytic processes underscores the environmental remediation potential of compounds like this compound (Cantau et al., 2007).
Antioxidant Activity Assessment
Moreover, the compound could find relevance in the assessment of antioxidant activity, particularly in methods involving the ABTS radical cation-based assays. Understanding the reaction pathways of antioxidants is crucial for food engineering, medicine, and pharmacy, where this compound could be instrumental in elucidating these mechanisms, potentially contributing to the development of novel antioxidant assessments (Ilyasov et al., 2020).
Catalysis and Chemical Transformations
The catalytic activity of rhodium complexes, with potential implications for this compound, offers insights into the oxidative functionalization of alkanes. Such processes are foundational for converting methane and propane into acetic acid and other chemicals, highlighting the importance of catalytic systems in industrial chemical transformations (Chepaikin & Borshch, 2015).
Microbial Methanogenesis
In microbial environments, the study of methanogenesis—specifically aceticlastic and hydrogenotrophic pathways—provides a biological angle to the significance of acetic acid production. This sheds light on the natural cycles of methane and its conversion to acetic acid in anoxic environments, linking chemical transformations with ecological and environmental processes (Conrad, 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(3-methylsulfonylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-15(12,13)8-4-2-3-7(5-8)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGSAROSYQXAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879479 | |
| Record name | Phenoxyacetic acid,m-methylsufonyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl[(2-nitrophenyl)methyl]amine](/img/structure/B3367640.png)



